

Application Note: Analytical Method Validation for the Quantification of 2-Amino Nevirapine

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Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.^{[1][2]} During the synthesis and storage of Nevirapine, process-related impurities and degradation products can arise. **2-Amino Nevirapine** is a known related substance of Nevirapine.^[3] Regulatory bodies require the monitoring and quantification of such impurities to ensure the safety and efficacy of the final drug product.^{[4][5][6]} This document provides a comprehensive overview and protocol for a validated analytical method for the quantification of **2-Amino Nevirapine**, often analyzed concurrently with Nevirapine and its other impurities. The method described is a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Experimental Protocols

This section details the methodologies for the analytical method validation for **2-Amino Nevirapine**, based on established and validated methods for Nevirapine and its related substances.

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is employed for the analysis.

- HPLC System: Agilent 1260 Prominence Liquid Chromatograph or equivalent system with a pump, autosampler, column oven, and UV-Vis detector.[7]
- Column: A Zorbax C18 (100 mm × 4.6 mm, 3.5 µm particle size) or equivalent C18 column is suitable for separation.[7]
- Mobile Phase: A mixture of pH 3.5 Phosphate buffer and Acetonitrile in a ratio of 30:70 (v/v) is used.[7]
- Flow Rate: The flow rate is maintained at 1.5 ml/min.[7]
- Detection Wavelength: The detection wavelength is set at 315 nm.[7]
- Injection Volume: A 5 µL injection volume is used.[7]
- Column Temperature: The analysis is performed at ambient temperature.
- Diluent: A mixture of Water and Methanol (50:50 v/v) is used as the diluent.[7]

Preparation of Solutions

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **2-Amino Nevirapine** reference standard in the diluent to obtain a known concentration.
- Sample Solution: Prepare the sample solution by dissolving the drug substance or product containing the analyte in the diluent to achieve a concentration within the linear range of the method.
- Placebo Solution: A placebo solution, containing all the excipients of the formulation without the active pharmaceutical ingredient (API) and its impurities, should be prepared to check for interference.

Method Validation Parameters

The analytical method is validated according to the International Conference on Harmonisation (ICH) guidelines.[7]

- Specificity: The specificity of the method is evaluated by injecting the diluent, placebo, **2-Amino Nevirapine** standard, and the sample solution. There should be no interference from the diluent or placebo at the retention time of **2-Amino Nevirapine**.
- Linearity: Linearity is assessed by preparing and injecting a series of at least five different concentrations of **2-Amino Nevirapine**. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r^2) should be determined.^[7]
- Accuracy: The accuracy of the method is determined by recovery studies. A known amount of **2-Amino Nevirapine** standard is spiked into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is then calculated.
- Precision:
 - Repeatability (Intra-day precision): The precision of the method is determined by injecting six replicate samples of the same concentration of **2-Amino Nevirapine** on the same day. The relative standard deviation (%RSD) of the peak areas is calculated.
 - Intermediate Precision (Inter-day precision): This is assessed by analyzing the same sample on different days, by different analysts, or using different equipment to check the reproducibility of the method.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The following tables summarize the typical quantitative data obtained during the validation of an analytical method for **2-Amino Nevirapine** and other related impurities.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of replicate injections	$\leq 2.0\%$

Table 2: Linearity Data

Analyte	Linearity Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
2-Amino Nevirapine	0.05 - 1.5	≥ 0.999

Table 3: Accuracy (Recovery) Data

Analyte	Spiked Level	% Recovery
2-Amino Nevirapine	80%	98.0% - 102.0%
100%	98.0% - 102.0%	
120%	98.0% - 102.0%	

Table 4: Precision Data

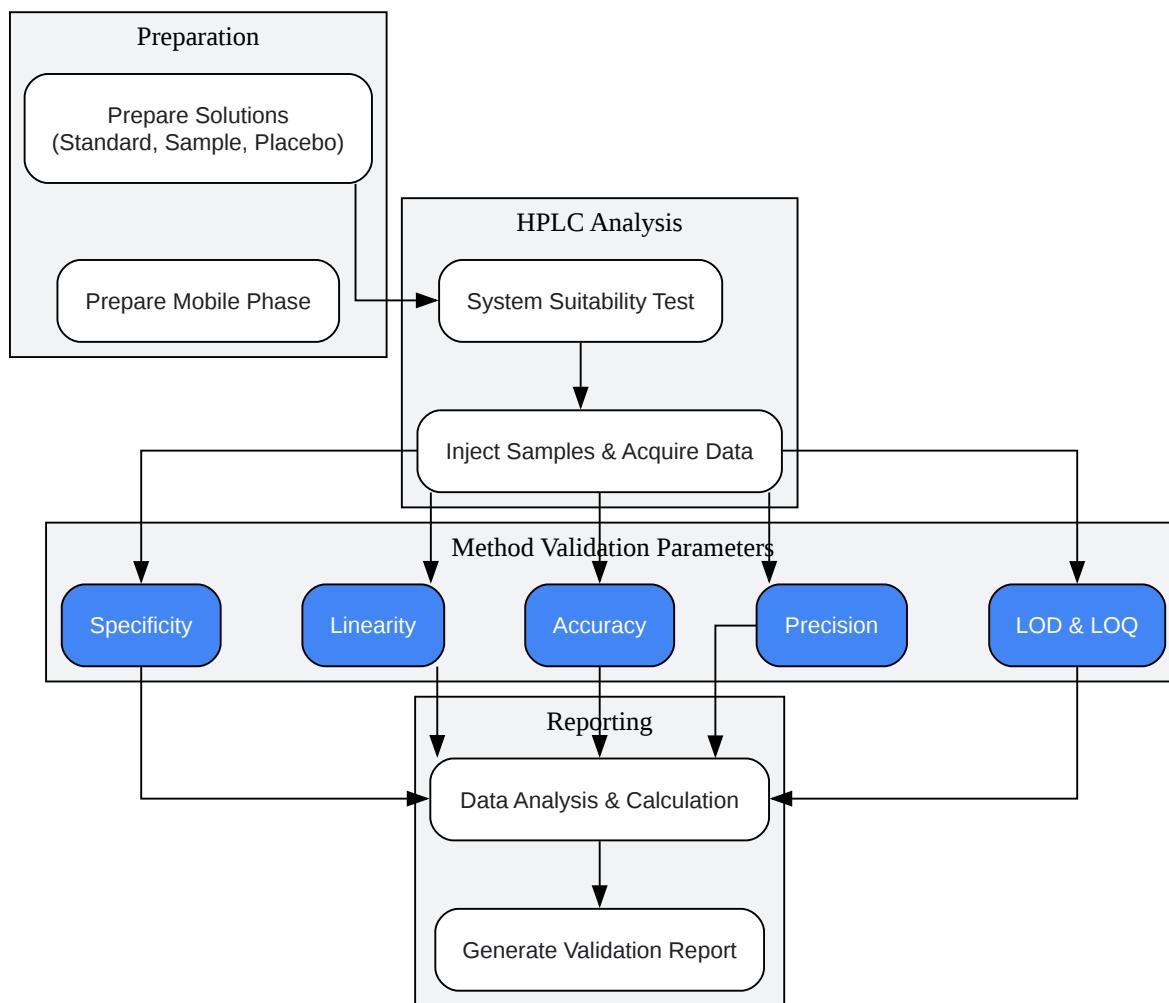
Analyte	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
2-Amino Nevirapine	$\leq 2.0\%$	$\leq 2.0\%$

Table 5: LOD and LOQ Data

Analyte	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
2-Amino Nevirapine	~0.015	~0.05

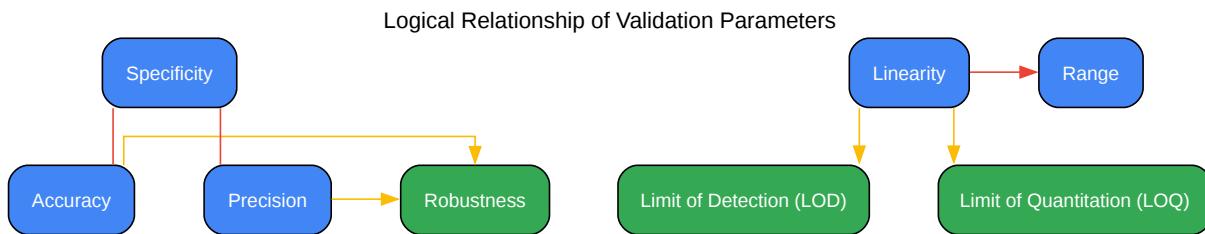
Visualizations

The following diagrams illustrate the workflow of the analytical method validation process.



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Caption: Workflow for Analytical Method Validation.



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Caption: Interdependence of Analytical Method Validation Parameters.

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